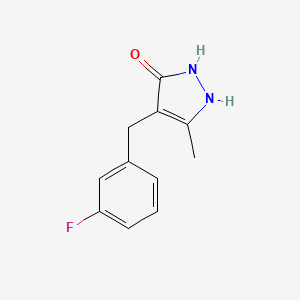

4-(3-Fluorobenzyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(3-Fluorobenzyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one: is a heterocyclic compound that features a pyrazolone core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorobenzyl group and the methyl substituent on the pyrazolone ring contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Fluorobenzyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one typically involves the following steps:

Formation of the Pyrazolone Core: The pyrazolone core can be synthesized through the reaction of hydrazine with an appropriate β-keto ester under acidic or basic conditions.

Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 3-fluorobenzyl chloride and the pyrazolone intermediate.

Methylation: The methyl group can be introduced through alkylation using methyl iodide or a similar methylating agent.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolone ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be performed on the fluorobenzyl group or the pyrazolone ring to yield reduced products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-fluorinated or hydrogenated compounds.

Scientific Research Applications

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.

Material Science: It can be incorporated into polymers or other materials to enhance their properties, such as thermal stability or conductivity.

Biology and Medicine:

Pharmaceuticals: The compound has potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Biological Probes: It can be used as a fluorescent probe or a labeling agent in biological studies.

Industry:

Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of more complex molecules.

Agrochemicals: It may have applications in the development of new pesticides or herbicides.

Mechanism of Action

The mechanism of action of 4-(3-Fluorobenzyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The fluorobenzyl group can enhance binding affinity to certain enzymes or receptors, while the pyrazolone core can participate in hydrogen bonding or other interactions. The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

4-(3-Chlorobenzyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one: Similar structure but with a chlorine substituent instead of fluorine.

4-(3-Bromobenzyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one: Similar structure but with a bromine substituent instead of fluorine.

4-(3-Methylbenzyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one: Similar structure but with a methyl substituent instead of fluorine.

Uniqueness: The presence of the fluorine atom in 4-(3-Fluorobenzyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one imparts unique electronic properties, such as increased electronegativity and potential for hydrogen bonding. This can enhance its reactivity and binding affinity in various applications compared to its chlorinated, brominated, or methylated analogs.

Biological Activity

4-(3-Fluorobenzyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one is a pyrazolone derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

- IUPAC Name: this compound

- Molecular Formula: C11H12FN3O

- Molecular Weight: 219.23 g/mol

- Structure: The compound features a pyrazolone core with a fluorobenzyl substituent, contributing to its lipophilicity and potential receptor interactions.

Synthesis

The synthesis of this compound typically involves:

- Formation of the Pyrazolone Core: This can be achieved through the reaction of 3-fluorobenzyl hydrazine with an appropriate carbonyl compound.

- Cyclization and Functionalization: Subsequent reactions may introduce the methyl group at the 5-position of the pyrazolone ring.

Antimicrobial Properties

Research indicates that pyrazolone derivatives exhibit significant antimicrobial activity. A study demonstrated that compounds structurally related to this compound showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro assays revealed that it inhibits the production of pro-inflammatory cytokines in activated macrophages, suggesting a mechanism involving modulation of the NF-kB signaling pathway .

Enzyme Inhibition

Enzymatic assays have shown that this compound acts as an inhibitor for several enzymes:

- α-Amylase Inhibition: It demonstrated competitive inhibition against α-amylase, which is crucial for carbohydrate metabolism .

- Tyrosinase Activity: The compound also inhibited tyrosinase activity in melanoma cells, indicating potential applications in skin whitening and anti-cancer therapies .

The biological activities of this compound can be attributed to:

- Receptor Binding: The fluorobenzyl group enhances binding affinity to specific receptors involved in inflammatory pathways.

- Enzyme Interaction: The compound's structure allows it to fit into active sites of target enzymes, thereby inhibiting their function.

Case Study 1: Antimicrobial Efficacy

A comparative study assessed the antimicrobial effectiveness of various pyrazolone derivatives against clinical isolates. The results indicated that this compound exhibited superior activity compared to traditional antibiotics .

Case Study 2: Anti-inflammatory Response

In a preclinical model of inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a significant reduction in edema and inflammatory markers compared to control groups .

Data Summary

Properties

IUPAC Name |

4-[(3-fluorophenyl)methyl]-5-methyl-1,2-dihydropyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O/c1-7-10(11(15)14-13-7)6-8-3-2-4-9(12)5-8/h2-5H,6H2,1H3,(H2,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPYPTLPQNDMFIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NN1)CC2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.